molecular formula C12H18N2 B1416854 3-Methyl-4-(piperidin-1-yl)aniline CAS No. 85984-37-8

3-Methyl-4-(piperidin-1-yl)aniline

Cat. No.: B1416854
CAS No.: 85984-37-8
M. Wt: 190.28 g/mol
InChI Key: STKBMPIDGFXBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(piperidin-1-yl)aniline is an organic compound that belongs to the class of anilines and piperidines It is characterized by the presence of a piperidine ring attached to an aniline moiety, with a methyl group at the third position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents used in this reaction include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various derivatives with modified piperidine rings.

Scientific Research Applications

3-Methyl-4-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(3-methyl-1-piperidinyl)aniline
  • 4-[(3-methyl-1-piperidinyl)sulfonyl]aniline
  • 3-(1-methylpiperidin-4-yl)aniline

Uniqueness

3-Methyl-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBMPIDGFXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-methyl-4-nitrophenyl)piperidine (6.75 g, 30.6 mmol) in ethyl acetate (50 mL) was added 10% palladium on carbon (0.033 g, 0.306 mmol) and the mixture hydrogenated (hydrogen balloon) at room temperature for 20 hours. The mixture was then filtered through diatomaceous earth and washed with ethyl acetate; the filtrate was then concentrated to afford 5.5 g (94%) of the title compound. MS (ESI) m/z 191 (M+H)+.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(piperidin-1-yl)aniline
Reactant of Route 5
3-Methyl-4-(piperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.